Abyssinone I

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

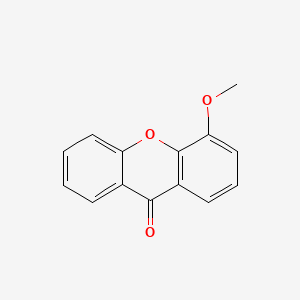

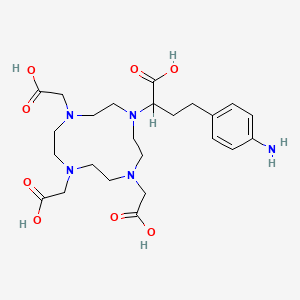

Abyssinone I is a monohydroxyflavanone . It has a molecular formula of C20H18O4 . The average mass is 322.354 Da and the monoisotopic mass is 322.120514 Da .

Synthesis Analysis

The first asymmetric total syntheses of this compound was reported via quinine- or quinidine-derived thiourea-catalyzed intramolecular conjugate additions of β-keto ester alkylidenes . This concise strategy includes a tandem deprotection/decarboxylation final step that delivers all four natural products and their corresponding antipodes .Molecular Structure Analysis

The molecular structure of this compound consists of a (2S)-2’,2’-dimethyl-2,3-dihydro-2’H,4H-2,6’-bichromen-4-one carrying a hydroxy substituent at position 7 . The InChI string representation of its structure isInChI=1S/C20H18O4/c1- 20 (2) 8- 7- 13- 9- 12 (3- 6- 17 (13) 24- 20) 18- 11- 16 (22) 15- 5- 4- 14 (21) 10- 19 (15) 23- 18/h3- 10,18,21H,11H2,1- 2H3/t18- /m0/s1 .

Scientific Research Applications

Antibacterial and Antitubercular Properties

Abyssinone I and its derivatives, such as abyssinone II, exhibit significant antibacterial and antitubercular activities. Abyssinone II, for instance, was found to hyperpolarize the bacterial membrane potential and inhibit the biosynthesis of key cellular macromolecules like DNA, RNA, and protein (Sun et al., 2012).

Anticancer Effects

This compound has shown potential in cancer treatment, particularly in inducing apoptosis in cancer cells. Studies have demonstrated its ability to trigger apoptosis via the mitochondrial pathway in human cervical carcinoma cells, hinting at its anti-proliferative activity and potential as a cancer therapeutic agent (Samaga et al., 2014).

Potential in Chemoprevention of Breast Cancer

This compound and its analogues have been evaluated for their role as aromatase inhibitors, which is significant in the chemoprevention of breast cancer. Modifications to the chemical structure of abyssinone II, for instance, resulted in increased inhibitory activity, suggesting the potential of these compounds in breast cancer prevention (Maiti et al., 2007).

Cytotoxic Properties

This compound and related compounds exhibit cytotoxic activities, particularly against cancer cell lines. This highlights their potential in cancer therapy, with studies showing that prenylated flavonoids like this compound have better inhibitory activity compared to non-prenylated counterparts (Rao et al., 2009).

Inhibition of Protein Tyrosine Phosphatase-1B

This compound and its variants have shown inhibitory activity against protein tyrosine phosphatase-1B (PTP1B), a therapeutic target for type-2 diabetes and obesity. This suggests a potential application in managing these conditions (Na et al., 2006).

Modulating Steroidogenesis

This compound and related flavonoids have been screened for their effects on enzymes in the steroidogenesis pathway. Their interaction with enzymes such as 3βHSD, 17βHSD, and Aromatase indicates their potential role in modulating steroidogenesis, particularly in hormone-dependent cancers (Hatti et al., 2009).

Properties

| 77263-07-1 | |

Molecular Formula |

C20H18O4 |

Molecular Weight |

322.4 g/mol |

IUPAC Name |

(2S)-2-(2,2-dimethylchromen-6-yl)-7-hydroxy-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C20H18O4/c1-20(2)8-7-13-9-12(3-6-17(13)24-20)18-11-16(22)15-5-4-14(21)10-19(15)23-18/h3-10,18,21H,11H2,1-2H3/t18-/m0/s1 |

InChI Key |

MITHUEHYZARDCT-SFHVURJKSA-N |

Isomeric SMILES |

CC1(C=CC2=C(O1)C=CC(=C2)[C@@H]3CC(=O)C4=C(O3)C=C(C=C4)O)C |

SMILES |

CC1(C=CC2=C(O1)C=CC(=C2)C3CC(=O)C4=C(O3)C=C(C=C4)O)C |

Canonical SMILES |

CC1(C=CC2=C(O1)C=CC(=C2)C3CC(=O)C4=C(O3)C=C(C=C4)O)C |

synonyms |

2-(2',2'-dimethyl chrom-3'-en-6'-yl)-7-hydroxy chroman-4-one abyssinone I |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

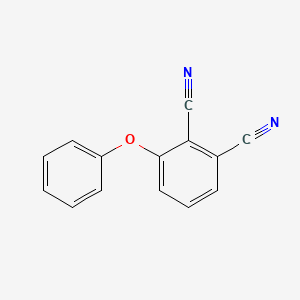

![11-methyl-6H-pyrido[4,3-b]carbazole-5-carbaldehyde](/img/structure/B1196895.png)

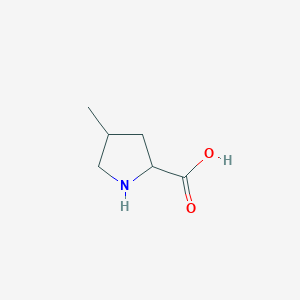

![1-[[1-(4-azido-3-iodophenyl)-2-methylpropan-2-yl]amino]-3-(1H-indol-4-yloxy)propan-2-ol](/img/structure/B1196896.png)

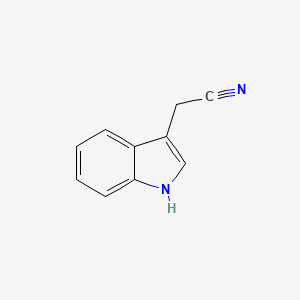

![1-[(2-Methoxyphenyl)methyl]-4-(3-pyridinylmethyl)piperazine](/img/structure/B1196912.png)